Azdump

Übersicht

Beschreibung

Azdump is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of azobenzenes, which are widely used in the field of materials science, photochemistry, and biology. Azdump is a versatile compound that can be synthesized using a variety of methods, and its unique properties make it an attractive candidate for various applications.

Wissenschaftliche Forschungsanwendungen

Database Research Infrastructure:

- The Arizona Database Laboratory (AZDBLab) presents a novel DBMS-oriented research infrastructure to assist database researchers in conducting large-scale empirical studies across multiple DBMSes. This facility enables testing hypotheses on the behavior of query optimizers through experiments involving thousands or millions of queries, with automated analysis capabilities (Suh, Snodgrass, & Zhang, 2014).

Interactions with Thymidylate Synthase:

- A study investigating the interaction of 3'-azido-3'-deoxythymidine 5'-phosphate (AZTMP) and 3'-azido-2',3'-dideoxy-uridine 5'-phosphate (AZdUMP) with thymidylate synthase found that AZTMP was a weak inhibitor and AZdUMP was a weak substrate, contributing to understanding of their role in cellular processes (Dzik et al., 1988).

Scientific Opinion Aggregator Development:

- SciOPS, developed by the Center for Science Technology and Environmental Policy Studies, is an interface for querying science, technology, and innovation experts. It aims to provide a more informed public discourse by distributing expert opinions on contemporary issues, enhancing the representation of expert consensus or dissensus in scientific discussions (Mara & Michalegko, 2020).

Impact of Science on Society:

- The 2013 AAAS Annual Meeting emphasized the "Beauty and Benefits of Science," highlighting the role of scientific research in probing mysteries of the universe and creating technologies that benefit humanity (Press, 2013).

Advances in Nanoparticle Synthesis:

- Research in chemical sciences, particularly in the development of novel materials, has been crucial for advancements in various industries, including the electronics sector. Discoveries of new semiconducting materials have significantly impacted technological evolution (Cushing, Kolesnichenko, & O'Connor, 2004).

Low-Cost Scientific Instrumentation:

- Open-source hardware, such as the Arduino project, provides low-cost alternatives for scientific instrumentation and data collection in agricultural and natural-resource research, demonstrating the usefulness of automated measurements in various research projects (Fisher & Gould, 2012).

Metabolic Labeling of DNA:

- Research on azido nucleoside analogues, such as azidomethyl-2'-deoxyuridine (AmdU), has enabled sensitive detection of DNA replication in living cells. This highlights the importance of azide group stability in bioorthogonal chemical reporter strategies (Neef & Luedtke, 2014).

Research Priorities in Service Science:

- Identifying research priorities in service science, such as service infusion and growth, transformative service, service culture, and service innovation, can enhance our understanding of service and help address contemporary challenges (Ostrom et al., 2010).

Enhancing Undergraduate Science Education:

- The Undergraduate Biology Research Program (UBRP) at the University of Arizona improves undergraduate science education by expanding opportunities for independent research, promoting interdisciplinary collaborations, and enhancing overall science education (Bender, Ward, & Wells, 1994).

Trust and Engagement in Occupational Health Studies:

- Establishing trust in the scientific community and navigating conflicting interests is essential for engaging in longitudinal studies, as seen in research on chronic kidney disease of unknown origin (CKDu) (Scammell, 2019).

Eigenschaften

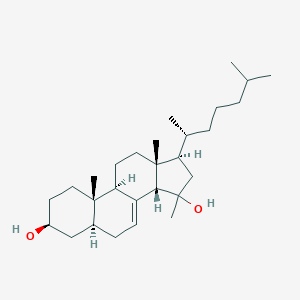

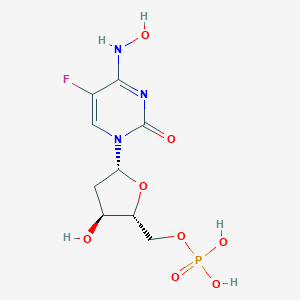

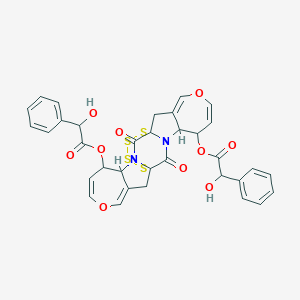

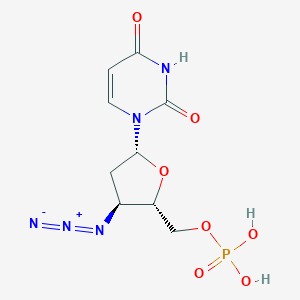

IUPAC Name |

[(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N5O7P/c10-13-12-5-3-8(14-2-1-7(15)11-9(14)16)21-6(5)4-20-22(17,18)19/h1-2,5-6,8H,3-4H2,(H,11,15,16)(H2,17,18,19)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTHOXYMGWPIPP-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922545 | |

| Record name | 1-(3-Azido-2,3-dideoxy-5-O-phosphonopentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

CAS RN |

117783-53-6 | |

| Record name | 3'-Azido-2',3'-dideoxyuridine 5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117783536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Azido-2,3-dideoxy-5-O-phosphonopentofuranosyl)-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,4S,5R)-6-[[(2S)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B218531.png)